

CAS number 5378-41-6 physicochemical properties

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Compound of Interest

| | |
|----------------|-----------------------------------|
| Compound Name: | 2-Hydroxy-5-sulfamoylbenzoic acid |
| CAS No.: | 5378-41-6 |
| Cat. No.: | B2820789 |

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In-Depth Technical Guide on CAS 5378-41-6 (**2-Hydroxy-5-sulfamoylbenzoic Acid**):
Physicochemical Profiling, Synthesis, and Analytical Workflows

Executive Summary & Core Relevance

CAS 5378-41-6, systematically known as **2-hydroxy-5-sulfamoylbenzoic acid** or 5-sulfamoylsalicylic acid, occupies a dual role in modern pharmaceutical chemistry. It is both a high-value synthetic building block for benzamide-class antipsychotics and diuretics, and a critical process-related impurity monitored during drug manufacturing (specifically designated as Sulpiride Impurity 7)[1]. This guide provides a rigorous examination of its physicochemical behavior, self-validating synthetic pathways, and the standardized analytical protocols required for regulatory compliance.

Physicochemical Properties & Molecular Characterization

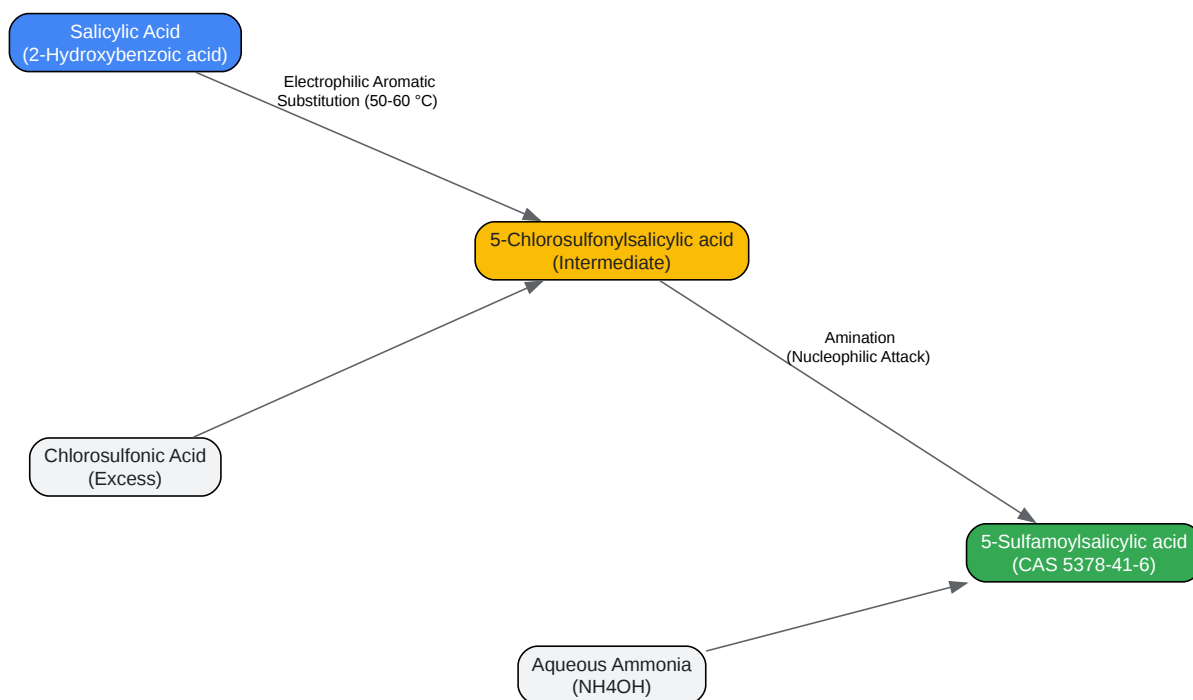
Understanding the physicochemical profile of CAS 5378-41-6 is essential for optimizing both its synthesis and its chromatographic separation. The molecule features two highly polar, ionizable functional groups—a carboxylic acid and a sulfonamide—anchored to a hydrophobic phenolic ring.

| Property | Value | Mechanistic Implication |
|-------------------|---------------------------------------------------------|--------------------------------------------------------------------------------|
| CAS Number | 5378-41-6 | Unique identifier for regulatory tracking and sourcing. |
| Molecular Formula | C7H7NO5S | Dictates the exact mass (217.20 g/mol) for mass spectrometry detection. |
| IUPAC Name | 2-Hydroxy-5-sulfamoylbenzoic acid | Highlights the ortho-relationship of the hydroxyl and carboxyl groups. |
| Physical State | Crystalline solid | High melting point driven by extensive intermolecular hydrogen bonding. |
| Solubility | Soluble in MeOH, DMSO; Sparingly in H ₂ O | The hydrophobic aromatic core requires organic modifiers for full dissolution. |

Causality Insight: The spatial arrangement of the hydroxyl group ortho to the carboxylic acid allows for strong intramolecular hydrogen bonding. This stabilizes the conjugate base, lowering the pKa of the carboxylic acid to approximately 2.5–3.0. Consequently, the molecule is highly sensitive to the pH of its environment, which dictates the need for strictly acidic conditions during both synthetic precipitation and chromatographic retention.

Synthetic Pathways & Mechanistic Insights

The industrial and laboratory-scale synthesis of 5-sulfamoylsalicylic acid relies on a highly regioselective electrophilic aromatic substitution, followed by a nucleophilic acyl substitution^[2].



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Figure 1: Synthetic pathway of 5-sulfamoylsalicylic acid via chlorosulfonation and amination.

Protocol 1: Self-Validating Synthesis of CAS 5378-41-6

Step 1: Regioselective Chlorosulfonation

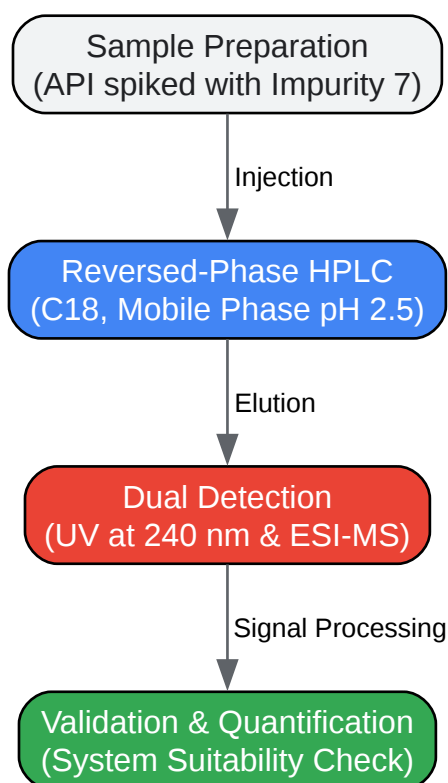
- **Causality:** The phenolic -OH is an ortho/para-directing activator, while the -COOH is a meta-directing deactivator. Both groups synergistically direct the incoming electrophile to the 5-position. The 3-position is sterically hindered, ensuring near-exclusive formation of the 5-isomer[2].
- **Procedure:** Slowly charge salicylic acid (1.0 eq) into chlorosulfonic acid (4.0 eq) at 0–5 °C to safely control the initial exothermic release of HCl gas. Gradually heat the mixture to 50–60 °C and maintain for 2 hours[2].
- **Self-Validation Check:** Extract a 0.1 mL reaction aliquot, quench in ice water, and analyze via Thin Layer Chromatography (TLC) using DCM:MeOH (9:1). Proceed to Step 2 only when the salicylic acid starting material spot is completely consumed.

Step 2: Amination and pH-Driven Precipitation

- **Causality:** Ammonia acts as a strong nucleophile, displacing the chloride ion from the highly electrophilic sulfonyl chloride intermediate to form the stable sulfonamide.
- **Procedure:** Quench the chlorosulfonated intermediate into ice water, filter the precipitate, and immediately suspend it in excess aqueous ammonia (NH₄OH) at 0 °C. Stir for 1 hour.
- **Self-Validation Check:** The product is highly soluble in basic ammonia. To isolate it, carefully acidify the mother liquor with concentrated HCl. Monitor the pH continuously; precipitation will maximize exactly at pH 2.0, where the carboxylic acid is fully protonated and neutral. Filter and dry the resulting white powder.

Analytical Workflows: Impurity Profiling in Sulpiride

In pharmaceutical manufacturing, CAS 5378-41-6 must be strictly monitored as Sulpiride Impurity 7[1]. Because it lacks the basic pyrrolidine ring present in the Sulpiride API, its chromatographic behavior is fundamentally different and requires specific mobile phase tuning.



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Figure 2: Standardized HPLC-MS analytical workflow for Sulpiride Impurity 7 profiling.

Protocol 2: Self-Validating HPLC-UV/MS Method

- Causality: At a neutral pH, the carboxylic acid of CAS 5378-41-6 is ionized into a carboxylate, leading to zero retention on a hydrophobic C18 column. By buffering the mobile phase to pH 2.5, the molecule remains protonated, ensuring strong hydrophobic interactions with the stationary phase and preventing peak tailing.
- Procedure:
 - Column: C18 (250 mm × 4.6 mm, 5 μm).
 - Mobile Phase A: 0.1% Formic acid in HPLC-grade water (pH ~2.5).
 - Mobile Phase B: Acetonitrile.
 - Gradient: 10% B to 60% B over 20 minutes.

- Detection: UV at 240 nm (optimal for the benzamide chromophore) and ESI-MS in negative ion mode (targeting the $[M-H]^-$ ion at m/z 216).
- Self-Validation (System Suitability Test - SST): Before running unknown batches, inject a resolution standard containing Sulpiride API and 0.1% CAS 5378-41-6. The system is validated for quantitative use only if the resolution (R_s) between the API and the impurity is > 2.0 , and the tailing factor (T_f) for the impurity peak is < 1.5 .

Pharmacological Relevance & Downstream Applications

Beyond its role as an impurity, CAS 5378-41-6 is a critical intermediate for synthesizing more complex active pharmaceutical ingredients (APIs). For example, it undergoes targeted chlorination to form 4-chloro-**2-hydroxy-5-sulfamoylbenzoic acid** (CAS 14556-98-0)[3], which is the direct precursor to the antihypertensive diuretic drug Xipamide. Its structural motif—combining a sulfonamide for carbonic anhydrase interaction and a salicylic acid core—makes it a highly versatile scaffold in rational drug design.

References

- [1] SynThink Chemicals. "Sulpiride EP Impurities & USP Related Compounds." 1
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- [2] VDOC.PUB. "Chlorosulfonic Acid: A Versatile Reagent." 2
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- [3. 4-Chloro-2-hydroxy-5-sulfamoylbenzoic acid | 14556-98-0 \[chemicalbook.com\]](#)
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